molecular formula C22H27ClFN3O3S2 B2838142 N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1215549-79-3

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride

Cat. No. B2838142
CAS RN: 1215549-79-3
M. Wt: 500.04
InChI Key: YZCPTISGCUAZMQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Research on similar compounds has identified potential antiviral properties. For instance, a study on a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication highlighted the mechanism by which these compounds interfere with viral DNA maturation and packaging, suggesting a possible application in the development of antiviral agents targeting DNA viruses (Buerger et al., 2001).

Pharmacological Potential

Compounds with structural similarities have been evaluated for their pharmacological applications. For example, studies have investigated the properties of neurokinin-1 receptor antagonists, revealing their potential in clinical settings for managing conditions like emesis and depression, highlighting the broad therapeutic applications of sulfonamide derivatives (Harrison et al., 2001).

Chemical Synthesis and Drug Development

The versatility of similar chemical frameworks in synthesizing a diverse library of compounds has been demonstrated, suggesting the utility of the compound for generating structurally diverse molecules with potential therapeutic applications. For instance, research has shown how modifications to the dimethylamino group can yield a range of derivatives with varied biological activities, offering pathways for novel drug development (Roman, 2013).

Insecticidal Properties

Another study focused on flubendiamide, a novel class of insecticide with a unique chemical structure, demonstrating extreme activity against lepidopterous pests. This suggests potential insecticidal or pesticidal applications for structurally related compounds (Tohnishi et al., 2005).

Anticancer and Antibacterial Applications

Further, sulfonamide derivatives have been explored for their antitumor and antimicrobial activities, underscoring the potential of the compound in contributing to the development of new anticancer and antibacterial agents. Research into the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial and antitumor effects, indicating a wide range of possible applications in medical research and therapy (Azab et al., 2013).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-4-16-6-5-7-19-21(16)24-22(30-19)26(14-13-25(2)3)20(27)12-15-31(28,29)18-10-8-17(23)9-11-18;/h5-11H,4,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCPTISGCUAZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride

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